molecular formula C6H5N3O3 B13682534 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione CAS No. 1706450-47-6

3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione

Cat. No.: B13682534
CAS No.: 1706450-47-6
M. Wt: 167.12 g/mol
InChI Key: VGLDKVQGKTZGAU-UHFFFAOYSA-N
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Description

3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is a heterocyclic compound that features a fused ring system containing both oxazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-2-methyl-4H-pyridazin-4-one with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated ring systems.

    Substitution: Formation of substituted oxazole-pyridazine derivatives with various functional groups.

Scientific Research Applications

3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.

Uniqueness

3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione is unique due to its fused ring system, which combines the properties of both oxazole and pyridazine. This fusion enhances its stability and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further distinguish it from other similar compounds .

Properties

CAS No.

1706450-47-6

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

3-methyl-6H-[1,3]oxazolo[4,5-d]pyridazine-2,7-dione

InChI

InChI=1S/C6H5N3O3/c1-9-3-2-7-8-5(10)4(3)12-6(9)11/h2H,1H3,(H,8,10)

InChI Key

VGLDKVQGKTZGAU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NN=C2)OC1=O

Origin of Product

United States

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